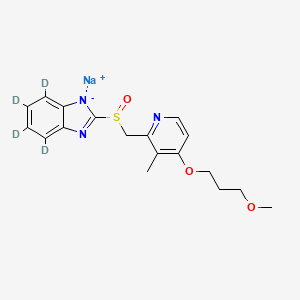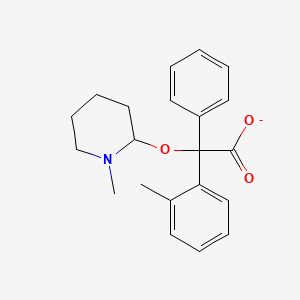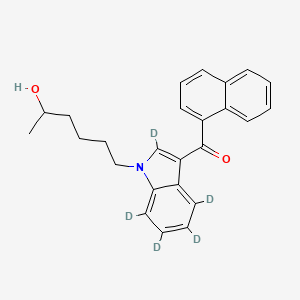
7-amino-4aH-quinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-amino-4aH-quinoxalin-2-one is a nitrogen-containing heterocyclic compound that belongs to the quinoxalin-2-one family.
準備方法
Synthetic Routes and Reaction Conditions
Several methods have been developed for the synthesis of quinoxalin-2-ones, including 7-amino-4aH-quinoxalin-2-one. One common approach involves the visible light-induced radical cyclization of ethyl 2-(N-arylcarbamoyl)-2-chloroiminoacetates in the presence of a photocatalyst such as Ru(phen)3Cl2 and Na2CO3 under an argon atmosphere . Another method employs the Cu-catalyzed reaction of 2-bromoanilines and amino acids followed by oxidation with V2O5 .
Industrial Production Methods
Industrial production methods for quinoxalin-2-ones often involve heterogeneous catalytic reactions, which are atomically economical, environmentally friendly, and sustainable. These methods utilize various catalytic materials such as graphitic phase carbon nitride, metal-organic frameworks (MOFs), and ion exchange resins .
化学反応の分析
Types of Reactions
7-amino-4aH-quinoxalin-2-one undergoes several types of chemical reactions, including:
Oxidation: Electro-oxidative C–H azolation reactions.
Reduction: Reduction of quinoxalin-2-ones to tetrahydroquinoxalines.
Substitution: Direct C–H multifunctionalization via multi-component reactions.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl peroxide (DTBP) for alkylation, tert-butyl nitrate for nitrosation, and various photocatalysts for radical cyclization .
Major Products
The major products formed from these reactions include azolated quinoxalin-2-ones, tetrahydroquinoxalines, and various substituted quinoxalin-2-ones .
科学的研究の応用
7-amino-4aH-quinoxalin-2-one has a wide range of scientific research applications:
作用機序
The mechanism of action of 7-amino-4aH-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to participate in various chemical reactions, contributing to its diverse biological activities .
類似化合物との比較
7-amino-4aH-quinoxalin-2-one can be compared with other similar compounds such as:
- 3-isopropyl-7-(2-(4-nitrophenyl)-4-oxothiazolidin-3-yl)quinoxalin-2(1H)-one
- 3-(4-hydroxybenzyl)-7-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)quinoxalin-2(1H)-one
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific amino group, which can influence its reactivity and interactions with biological targets .
特性
分子式 |
C8H7N3O |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
7-amino-4aH-quinoxalin-2-one |
InChI |
InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4,6H,9H2 |
InChIキー |
XJOMUBCGPQDQPH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=NC(=O)C=NC21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



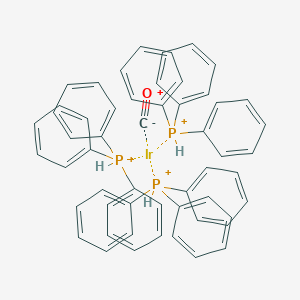
![isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12350692.png)
![N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12350698.png)
![3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12350701.png)
![(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)piperidin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B12350705.png)
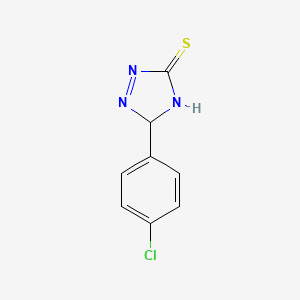

![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12350716.png)

